2-Chloro-3-(chloromethyl)benzo[H]quinoline
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Overview
Description
2-Chloro-3-(chloromethyl)benzo[H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)benzo[H]quinoline typically involves the chlorination of benzo[H]quinoline derivatives. One common method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent to introduce the chloro and chloromethyl groups into the quinoline ring . The reaction is carried out at low temperatures (0°C) to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl)benzo[H]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or chloromethyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-Chloro-3-(chloromethyl)benzo[H]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential antitumor agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethyl)benzo[H]quinoline involves its interaction with molecular targets and pathways in biological systems. For example, in antitumor applications, the compound may exert its effects by up-regulating pro-apoptotic proteins (e.g., Bax), generating reactive oxygen species (ROS), and activating caspases . These actions lead to cell cycle arrest and apoptosis in tumor cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A simpler quinoline derivative with similar chemical properties but lacking the chloromethyl group.
3-Chloromethylquinoline: Another quinoline derivative with a chloromethyl group but without the additional chloro substitution.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: A derivative with an imidazole ring, showing enhanced antitumor activity.
Uniqueness
2-Chloro-3-(chloromethyl)benzo[H]quinoline is unique due to its dual substitution pattern, which provides distinct reactivity and biological activity compared to other quinoline derivatives
Properties
CAS No. |
678970-31-5 |
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Molecular Formula |
C14H9Cl2N |
Molecular Weight |
262.1 g/mol |
IUPAC Name |
2-chloro-3-(chloromethyl)benzo[h]quinoline |
InChI |
InChI=1S/C14H9Cl2N/c15-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)17-14(11)16/h1-7H,8H2 |
InChI Key |
KAEKGTIYDOEELT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=C(N=C32)Cl)CCl |
Origin of Product |
United States |
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